
Netupitant D6
Overview
Description
Netupitant D6 is a deuterium-labeled version of Netupitant, a selective and orally active antagonist of the neurokinin-1 receptor. This compound is primarily used as an internal standard for the quantification of Netupitant in various analytical applications . The molecular formula of this compound is C30H26D6F6N4O, and it has a molecular weight of 584.63 g/mol .
Mechanism of Action
Target of Action
Netupitant D6, also known as Netupitant-d6, is a deuterium-labeled variant of Netupitant . The primary target of this compound is the neurokinin-1 (NK1) receptor . The NK1 receptor is part of the tachykinin family of receptors, which are broadly distributed in the central and peripheral nervous systems .
Mode of Action
This compound acts as a highly potent and selective antagonist of the NK1 receptor . It competitively binds to and blocks the activity of the human substance P/NK1 receptors in the central nervous system (CNS), thereby inhibiting NK1-receptor binding of the endogenous tachykinin neuropeptide substance P (SP) . This inhibition of substance P mediated responses is the primary mode of action of this compound .
Biochemical Pathways
The action of this compound affects two major signaling pathways involved in the induction of vomiting . These are the neurokinin-1 (NK1) receptor pathway and the serotonin 3 (5-HT3) receptor pathway . By blocking the NK1 receptor, this compound inhibits the binding of substance P, a neuropeptide involved in the emetic response .
Pharmacokinetics
It is known that netupitant, the non-deuterated form of the compound, has a bioavailability of over 60% . It is mainly metabolized by CYP3A4 and also by CYP2D6 and CYP2C9 . The elimination half-life of Netupitant is approximately 88 hours . Given the structural similarity, it is reasonable to assume that this compound would have similar ADME properties.
Result of Action
The molecular and cellular effects of this compound’s action primarily result in the prevention of chemotherapy-induced nausea and vomiting (CINV) . By inhibiting the binding of substance P to the NK1 receptor, this compound can prevent the activation of the emetic reflex, thereby reducing nausea and vomiting .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that are substrates of CYP3A4 may affect the metabolism of this compound . As this compound is a moderate inhibitor of CYP3A4, co-administration with drugs that are substrates of CYP3A4 may require dose adjustments
Biochemical Analysis
Biochemical Properties
Netupitant D6 interacts with the neurokinin-1 (NK1) receptor, acting as an insurmountable antagonist . It exhibits a high level of selectivity for the human NK1 receptor over other receptors, such as human NK2 and NK3, and rat NK1 . This interaction with the NK1 receptor is central to the role of this compound in biochemical reactions .
Cellular Effects
This compound influences cell function by interacting with the NK1 receptor . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can decrease the maximal response to substance P-induced contractions in isolated guinea pig ileum .
Molecular Mechanism
The mechanism of action of this compound involves its binding to the NK1 receptor, thereby inhibiting the receptor’s activity . This binding interaction blocks the activity of the endogenous tachykinin neuropeptide substance P (SP), which may result in the prevention of chemotherapy-induced nausea and vomiting (CINV) .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, this compound dose-dependently reduced bladder contraction frequency in a statistically significant manner, both at 1 and 3 mg/kg .
Metabolic Pathways
This compound is involved in metabolic pathways related to the NK1 receptor
Preparation Methods
Synthetic Routes and Reaction Conditions: Netupitant D6 is synthesized through the deuteration of Netupitant. The process involves the incorporation of deuterium atoms into the molecular structure of Netupitant. This is typically achieved through catalytic hydrogen-deuterium exchange reactions under controlled conditions .
Industrial Production Methods: The industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized reactors where Netupitant is exposed to deuterium gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to ensure maximum incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions: Netupitant D6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Prevention of Chemotherapy-Induced Nausea and Vomiting
Netupitant D6 is primarily utilized in combination with palonosetron to prevent both acute and delayed CINV in patients undergoing highly emetogenic chemotherapy. Clinical trials have demonstrated that this combination significantly improves control over nausea and vomiting compared to standard regimens.
- Efficacy Studies : A fixed-dose combination of netupitant (300 mg) and palonosetron (0.50 mg), marketed as Akynzeo, has shown superior efficacy in preventing CINV across multiple chemotherapy cycles. In studies involving thousands of patients, rates of complete response (no vomiting and no need for rescue medication) were significantly higher with this combination than with palonosetron alone or other standard treatments .
Pharmacokinetic Studies
The deuterium labeling in this compound facilitates detailed pharmacokinetic studies, allowing researchers to trace its metabolic pathways and interactions within biological systems. This feature is particularly beneficial for understanding the drug's behavior during clinical use, including absorption, distribution, metabolism, and excretion (ADME) profiles .
Analytical Chemistry
This compound is employed as an internal standard in mass spectrometry for quantifying netupitant and its metabolites. This application is crucial for developing analytical methods that ensure quality control and regulatory compliance in pharmaceutical manufacturing.
Metabolic Studies
The compound is used in metabolic studies to explore its pathways and interactions within biological systems. Such research can provide insights into how this compound affects various physiological processes, particularly how it influences the pharmacodynamics of other drugs used concurrently during chemotherapy .
Clinical Case Series
A series of clinical cases has highlighted the effectiveness of this compound in conjunction with dexamethasone for CINV management:
- Case Example 1 : A patient receiving carboplatin and nab-paclitaxel showed improved control over nausea when treated with the netupitant-palonosetron combination alongside dexamethasone .
- Case Example 2 : In another case involving a patient with marginal-zone B-cell lymphoma, the integration of netupitant allowed for a reduction in steroid dosage while maintaining effective control over CINV .
Comparison with Similar Compounds
Netupitant: The non-deuterated version of Netupitant D6, used for similar applications but without the deuterium labeling.
Monohydroxy this compound: A derivative of this compound with a hydroxyl group, used in specific research applications.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. This makes it particularly valuable in pharmacokinetic studies and quality control processes .
Biological Activity
Netupitant D6 is a deuterated form of netupitant, a potent neurokinin-1 (NK1) receptor antagonist, primarily used in the management of chemotherapy-induced nausea and vomiting (CINV). This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C30H26D6F6N4O2
- Molecular Weight : 600.63 g/mol
- CAS Number : 290297-26-6
This compound is characterized by the incorporation of deuterium atoms, which can influence its pharmacokinetic properties and metabolic pathways compared to its non-deuterated counterpart.
Netupitant acts as a selective antagonist of the NK1 receptor, which is involved in the emetic response mediated by substance P. By blocking this receptor, this compound effectively reduces the incidence of nausea and vomiting associated with chemotherapy.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits a high binding affinity for the NK1 receptor, with a Ki value of approximately 0.95 nM. This potency suggests a strong potential for inhibiting substance P-induced signaling pathways, which are critical in the emetic response.
In Vivo Studies
Research involving animal models has shown that this compound significantly reduces emesis induced by various agents:
- Cisplatin-Induced Emesis : In studies with ferrets, administration of Netupitant at doses ranging from 0.03 to 3 mg/kg resulted in a dose-dependent reduction of emesis induced by cisplatin.
- Other Emetic Challenges : this compound also abolished emesis induced by apomorphine and morphine when administered at 3 mg/kg orally .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it reaches peak plasma levels (Cmax) approximately 2.5 hours after oral administration, with a terminal half-life of about 78.5 hours. This prolonged half-life supports its use as an effective anti-emetic agent over extended periods .
Comparative Efficacy with Other Antiemetics
In combination therapy studies, Netupitant has been shown to enhance the anti-emetic effects when used alongside palonosetron, another anti-emetic drug. The synergistic effect observed in these studies suggests that combining these agents may provide superior control over nausea and vomiting compared to either agent alone .
Case Studies and Clinical Applications
Several clinical studies have highlighted the effectiveness of this compound in managing CINV:
- Study on Combination Therapy : A clinical trial assessed the efficacy of Netupitant combined with palonosetron in patients undergoing chemotherapy. The results indicated a significant reduction in both acute and delayed CINV compared to control groups receiving standard care .
- Long-term Efficacy : Another study evaluated the long-term use of Netupitant in patients receiving multiple cycles of chemotherapy. Patients reported sustained relief from nausea and vomiting throughout their treatment regimen .
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-3,3,3-trideuterio-N-methyl-N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl]-2-(trideuteriomethyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32F6N4O/c1-19-8-6-7-9-23(19)24-17-26(40-12-10-38(4)11-13-40)37-18-25(24)39(5)27(41)28(2,3)20-14-21(29(31,32)33)16-22(15-20)30(34,35)36/h6-9,14-18H,10-13H2,1-5H3/i2D3,3D3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXQNWCZJDTGBU-XERRXZQWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C(=O)N(C)C2=CN=C(C=C2C3=CC=CC=C3C)N4CCN(CC4)C)C([2H])([2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32F6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.